molecular formula C7H13ClFNO B6198340 1-{4-fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride CAS No. 2680540-26-3

1-{4-fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride

Cat. No.: B6198340
CAS No.: 2680540-26-3
M. Wt: 181.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-fluoro-2-oxabicyclo[221]heptan-1-yl}methanamine hydrochloride is a synthetic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 1-{4-fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the bicyclic core, followed by the introduction of the fluoro group and the methanamine moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-{4-fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group or the methanamine moiety is replaced by other functional groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

1-{4-fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-{4-fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-{4-fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

2680540-26-3

Molecular Formula

C7H13ClFNO

Molecular Weight

181.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.